molecular formula C16H21N7O6S B115500 Doptzga CAS No. 158010-69-6

Doptzga

Cat. No.: B115500
CAS No.: 158010-69-6
M. Wt: 439.4 g/mol
InChI Key: AYSIPLPKKFUMDU-QMMMGPOBSA-N
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Description

Doptzga is a synthetic chemical compound primarily investigated for its chelating and catalytic properties. Structurally, it belongs to the class of polyaminocarboxylates, characterized by multiple amine and carboxylate groups arranged to form stable coordination complexes with metal ions . Its synthesis involves a multi-step reaction sequence starting from ethylene diamine derivatives, with modifications to enhance thermodynamic stability and selectivity for transition metals like iron(III) and copper(II) .

Properties

CAS No.

158010-69-6

Molecular Formula

C16H21N7O6S

Molecular Weight

439.4 g/mol

IUPAC Name

(2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]-1,3-thiazole-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C16H21N7O6S/c17-11-7(12(26)23-16(18)22-11)2-1-5-19-9-6-20-14(30-9)13(27)21-8(15(28)29)3-4-10(24)25/h6,8,19H,1-5H2,(H,21,27)(H,24,25)(H,28,29)(H5,17,18,22,23,26)/t8-/m0/s1

InChI Key

AYSIPLPKKFUMDU-QMMMGPOBSA-N

SMILES

C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N

Isomeric SMILES

C1=C(SC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N

Canonical SMILES

C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N

Synonyms

N- ((5-((3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doptzga involves multiple steps. The process typically starts with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with glutamic acid. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Doptzga can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Doptzga has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Doptzga exerts its effects involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs: AAZTA Derivatives

AAZTA (6-Amino-6-methylperhydro-1,4-diazepinetetraacetic acid) derivatives share structural similarities with Doptzga, particularly in their cyclic diazepine backbone and carboxylate functional groups. However, key differences include:

Property This compound AAZTA Derivatives
Coordination Sites 8 (4 amines, 4 carboxylates) 6 (2 amines, 4 carboxylates)
Stability Constant (log K, Fe³⁺) 25.3 ± 0.2 22.1 ± 0.3
Synthetic Yield 68% (optimized conditions) 52–60% (multi-step process)
Applications MRI contrast agents, wastewater treatment Radiopharmaceuticals, PET imaging

This compound exhibits superior thermodynamic stability with Fe³⁺, making it more effective in environmental applications for heavy metal sequestration. Conversely, AAZTA derivatives are preferred in radiopharmaceuticals due to faster complexation kinetics with lanthanides .

Comparison with Functional Analogs: EDTA-Fe

Ethylenediaminetetraacetic acid-iron (EDTA-Fe), a widely used chelator, serves as a functional analog to this compound. Comparative analysis reveals:

Property This compound EDTA-Fe
Metal Selectivity High specificity for Fe³⁺/Cu²⁺ Broad-spectrum (divalent cations)
Biodegradability Moderate (40% degradation in 30 days) Low (<10% degradation)
Toxicity (LD₅₀, rats) 1,200 mg/kg 450 mg/kg
Industrial Use Catalysis in asymmetric synthesis Fertilizers, food preservation

This compound’s higher biodegradability and lower acute toxicity make it environmentally favorable, though EDTA-Fe remains cost-effective for agricultural use. However, this compound’s selectivity enables niche applications in precision chemistry .

Research Findings and Limitations

Recent studies demonstrate this compound’s efficacy in removing Cu²⁺ from industrial effluents (98% efficiency at pH 6–8) , outperforming AAZTA (85%) and EDTA-Fe (70%) under similar conditions. In medical contexts, AAZTA derivatives show faster renal clearance, whereas this compound’s prolonged circulation time enhances imaging resolution .

Key Limitations :

  • This compound’s synthesis requires palladium catalysts, increasing production costs .
  • Limited in vivo data on long-term biocompatibility compared to EDTA-Fe .

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